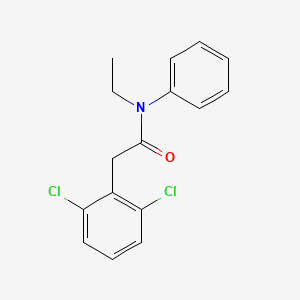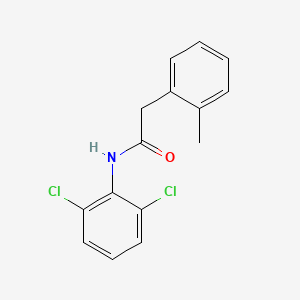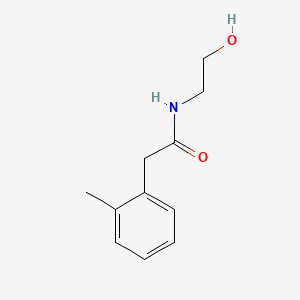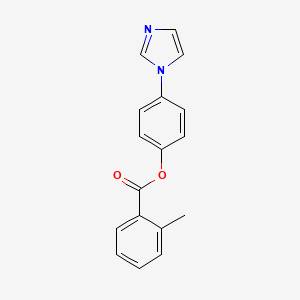
HISPOLON MONOMETHYL ETHER(P)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hispolon monomethyl ether is a derivative of hispolon, a polyphenolic yellow pigment isolated from Chinese mushrooms. The compound has the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hispolon monomethyl ether can be synthesized through the methylation of hispolon. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is typically carried out in an organic solvent such as acetone or methanol under reflux conditions .
Industrial Production Methods
Industrial production of hispolon monomethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Hispolon monomethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of hispolon monomethyl ether .
Wissenschaftliche Forschungsanwendungen
Hispolon monomethyl ether has a wide range of scientific research applications:
Wirkmechanismus
Hispolon monomethyl ether exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and STAT3.
Anticancer Activity: Hispolon monomethyl ether induces apoptosis in cancer cells by activating caspase pathways and inhibiting survival signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Hispolon monomethyl ether is compared with other similar compounds such as:
Hispolon: The parent compound, known for its antioxidant and anticancer properties.
Hispolon Pyrazole: A derivative with enhanced chemical stability and radioprotective effects.
Hispolon Monomethyl Ether Pyrazole: Another derivative with improved stability and bioactivity.
Hispolon monomethyl ether is unique due to its specific methylation, which enhances its stability and bioactivity compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
1924-25-0 |
|---|---|
Molekularformel |
C12H11N3O3 |
Molekulargewicht |
0 |
Synonyme |
HISPOLON MONOMETHYL ETHER(P) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3S)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B1180307.png)
